- Visible-Light Photocatalyzed Deoxygenation of N-Heterocyclic N-OxidesOrganic Letters, 2018, 20(23), 7712-7716,
Cas no 91-62-3 (6-Methylquinoline)
6-Methylquinoline Properties
Names and Identifiers
-
- 6-Methylquinoline
- p-Methylquinoline
- FEMA 2744
- P-TOLUQUINOLINE
- PARA METHYL QUINOLINE
- Quinoline, 6-methyl-
- 6-methyquinoline
- 6-Methyl-chinolin
- Quinoline,6-methyl
- Tolliquinoline,p
- NSC 4152
- D-Glucose-6,6-d2 (pyrogen free)
- 6-methyl-quinolin
- 6-Methylquinoline (ACI)
- 6-Methylquinoline,97%
- +Expand
-
- MFCD00006804
- LUYISICIYVKBTA-UHFFFAOYSA-N
- 1S/C10H9N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-7H,1H3
- N1C2C(=CC(C)=CC=2)C=CC=1
- 110336
Computed Properties
- 143.073499g/mol
- 0
- 2.6
- 0
- 1
- 0
- 143.073499g/mol
- 143.073499g/mol
- 12.9Ų
- 11
- 133
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 2.54320
- 12.89000
- n20/D 1.614(lit.)
- Not miscible or difficult to mix with water.
- 256-260 °C(lit.)
- -22°C
- Fahrenheit: 235.4 ° f
Celsius: 113 ° c - 2744
- Yellow liquid
- Light Sensitive
- 1.067 g/mL at 20 °C(lit.)
6-Methylquinoline Security Information
- GHS07
- AI5950000
- 3
- S26-S36-S45-S36/37/39
- R22; R36/37/38; R68
- Xn
- NONH for all modes of transport
- H302,H315
- P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312-P501
- warning
- Cold storage (approximately 4 ° C) Keep container tightly closed Avoid light Store in a cool, dry place away from incompatible substances
- 22-38
- Warning
- Yes
6-Methylquinoline Customs Data
- 29334990
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methylquinoline Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
- Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide-Bi(iii) cooperative catalystsCatalysis Science & Technology, 2023, 13(10), 3069-3083,
Synthetic Circuit 3
Synthetic Circuit 4
- Reduction of nitroarenes followed by propanol group transfer from tris(3-hydroxypropyl)- amine and cyclization leading to quinolines under heterogeneous Pd-C catalysisApplied Organometallic Chemistry, 2010, 24(4), 291-293,
Synthetic Circuit 5
- Ruthenium-catalyzed formation of quinolines via reductive cyclization of nitroarenes with tris(3-hydroxypropyl)amine in an aqueous mediumJournal of Heterocyclic Chemistry, 2003, 40(5), 929-932,
Synthetic Circuit 6
- Tin(II) Chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Synthetic Circuit 7
- A Reusable Cobalt Catalyst for Reversible Acceptorless Dehydrogenation and Hydrogenation of N-HeterocyclesChemCatChem, 2019, 11(10), 2449-2457,
Synthetic Circuit 8
- Iridium, dichlorodi-μ-hydrobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]di-Handbook of Reagents for Organic Synthesis: Catalytic Oxidation Reagents, 2013, 357, 357-359,
Synthetic Circuit 9
- Iridium, dichlorodi-μ-hydrobis[(1,2, 3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]di-e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-2,
Synthetic Circuit 10
- Copper-catalyzed oxygen atom transfer of N-oxides leading to a facile deoxygenation procedure applicable to both heterocyclic and amine N-oxidesChemical Communications (Cambridge, 2015, 51(32), 7035-7038,
Synthetic Circuit 11
- Visible-Light Photocatalyzed Deoxygenation of N-Heterocyclic N-OxidesOrganic Letters, 2018, 20(23), 7712-7716,
Synthetic Circuit 12
Synthetic Circuit 13
- Super acid-promoted synthesis of quinoline derivativesTetrahedron Letters, 2020, 61(12),,
Synthetic Circuit 14
- Copper-Promoted Tandem Reaction of Azobenzenes with Allyl Bromides via N=N Bond Cleavage for the Regioselective Synthesis of QuinolinesOrganic Letters, 2015, 17(23), 5836-5839,
Synthetic Circuit 15
- Synthesis of quinolines from glycerol over tungstic acid functionalized mesoporous KIT-6 catalyst in aqueous mediumIndian Journal of Chemistry, 2016, (8), 919-928,
Synthetic Circuit 16
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
- 1-(1-Alkylsulfonic)-3-methylimidazolium chloride Bronsted acidic ionic liquid catalyzed Skraup synthesis of quinolines under microwave heatingTetrahedron Letters, 2014, 55(22), 3319-3321,
Synthetic Circuit 17
- Pd-Catalyzed Alkylation of (Iso)quinolines and Arenes: 2-Acylpyridine Compounds as Alkylation ReagentsOrganic Letters, 2018, 20(20), 6345-6348,
Synthetic Circuit 18
- Silica sulfuric acid-promoted aromatization of 1,2-dihydroquinolines by using NaNO2 as oxidizing agent under mild and heterogeneous conditionsCatalysis Communications, 2007, 8(9), 1427-1430,
Synthetic Circuit 19
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; neutralized, rt
- Molybdatophosphoric acid/NaNO2/wet SiO2 as an efficient system for the aromatization of 1,2-dihydroquinolines under mild and heterogeneous conditionsSynthetic Communications, 2007, 37(7), 1091-1096,
Synthetic Circuit 20
- Oxidation of 1,2-dihydroquinolines under mild and heterogeneous conditionsSynthetic Communications, 2001, 31(20), 3183-3187,
Synthetic Circuit 21
- A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and MesylatesOrganic Letters, 2009, 11(17), 3954-3957,
Synthetic Circuit 22
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
- Martin Silicates as Partners in Photoredox/Ni Dual Catalysis for the Installation of CH3, CH2D, CD2H, CD3 and 13CH3 Groups onto (Hetero)ArenesAdvanced Synthesis & Catalysis, 2023, 365(6), 884-891,
Synthetic Circuit 23
- Silver-Catalyzed Oxidative Coupling of Aniline and Ene Carbonyl/Acetylenic Carbonyl Compounds: An Efficient Route for the Synthesis of QuinolinesChemistry - An Asian Journal, 2014, 9(11), 3089-3093,
Synthetic Circuit 24
- Nickel-catalyzed C-O bond reduction of aryl and benzyl 2-pyridyl ethersChemical Communications (Cambridge, 2018, 54(17), 2138-2141,
Synthetic Circuit 25
- Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylateChemical Communications (Cambridge, 2017, 53(73), 10180-10183,
Synthetic Circuit 26
- Silver-Catalyzed Oxidative Coupling of Aniline and Ene Carbonyl/Acetylenic Carbonyl Compounds: An Efficient Route for the Synthesis of QuinolinesChemistry - An Asian Journal, 2014, 9(11), 3089-3093,
Synthetic Circuit 27
- Preparation of 3-substituted quinolines. I. Alkylation of malonaldehyde dianil derivativesChemical & Pharmaceutical Bulletin, 1983, 31(12), 4277-85,
6-Methylquinoline Raw materials
- 6-quinolyl mesylate
- 1-(pyridin-2-yl)ethan-1-one
- Methylboronic acid
- 6-Iodoquinoline
- Tris(3-hydroxypropyl)amine
- 6-[(2-Pyridinyloxy)methyl]quinoline
- 6-Methylquinoline 1-oxide
- bis(4-Methylphenyl)diazene
- 1,3-Propanediol
- 6-Bromoquinoline
- 2-Propenal, 3-[(4-methylphenyl)amino]-
- Glycerol
- 2-Propynal (>85%, stabilized with Hydroquinone)
- Tetraethylammonium
- 2-Methoxy-4-vinylphenol
- methyl 4-methylbenzene-1-sulfonate
- 6-Methyl-1,2,3,4-tetrahydroquinoline
- Quinoline, 1,2-dihydro-6-methyl-
6-Methylquinoline Preparation Products
6-Methylquinoline Related Literature
-
1. Reaction of [Os5(CO)19] with acetylenes: the X-ray crystal structure of [Os5(CO)17(HCCH)]Brian F. G. Johnson,Jack Lewis,Paul R. Raithby,Maria J. Rosales J. Chem. Soc. Dalton Trans. 1983 2645
-
2. A novel annelation to quinolines and isoquinolines under Friedel–Crafts conditions: a one-step synthesis of functionalized pyridoquinolines and pyridoisoquinolinesShashi B. Mahato,Subhadra Garai,Manuela Weber,Peter Luger J. Chem. Soc. Perkin Trans. 1 2000 2898
-
3. Synthesis and characterization of 3,6-bis(3,5-dimethylpyrazol-1-yl)pyridazine (L) derivatives of mononuclear manganese(I) and Group 6 metal(0) carbonyl complexes. Crystal and molecular structures of [M(CO)4L](M = Cr or Mo)M. Pilar Gamasa,José Gimeno,Elena Lastra,Santiago García-Granda,Dámaso Moreiras J. Chem. Soc. Dalton Trans. 1991 1557
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Steven Inglis,Rhiannon Jones,Daniel Fritz,Cvetan Stojkoski,Grant Booker,Simon Pyke Org. Biomol. Chem. 2005 3 2543
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Morteza Shiri,Maryam Ranjbar,Zahra Yasaei,Fatemeh Zamanian,Behrouz Notash Org. Biomol. Chem. 2017 15 10073
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Claude Chopard,Gildas Bertho,Thierry Prangé RSC Adv. 2012 2 605
-
Sándor L. Bek?,Martin U. Schmidt,Andrew D. Bond CrystEngComm 2012 14 1967
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Mohamed H. El-Shershaby,Kamal M. El-Gamal,Ashraf H. Bayoumi,Khaled El-Adl,Mohamed Alswah,Hany E. A. Ahmed,Ahmed A. Al-Karmalamy,Hamada S. Abulkhair New J. Chem. 2021 45 13986
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Mino R. Caira,Y. Paul Chang,Luigi R. Nassimbeni,Hong Su Org. Biomol. Chem. 2004 2 655